ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring:
- Core structure: A cyclopenta[b]thiophene ring system, a bicyclic framework common in bioactive molecules .
- Substituents: An ethyl ester group at position 3, enhancing lipophilicity and metabolic stability. A propanamido linker at position 2, connected to a tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]tridecahexaene moiety via a sulfanyl (-S-) bridge.
Properties
IUPAC Name |
ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-29-23(28)17-14-8-6-10-16(14)32-21(17)26-20(27)12(2)31-22-19-18(24-11-25-22)13-7-4-5-9-15(13)30-19/h4-5,7,9,11-12H,3,6,8,10H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWJMKOOPZQAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the sulfanyl group, and subsequent functionalization to introduce the ethyl ester and amide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s mechanism of action and biological targets can lead to the development of new therapeutic agents.
Industry: The compound’s unique properties may be exploited in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Core Flexibility: The target compound’s cyclopenta[b]thiophene core is structurally analogous to bicyclic systems in Compound 2k and tetrahydrobenzo[b]thiophenes .
- Sulfur Functionality : The sulfanyl (-S-) bridge is unique to the target compound, distinguishing it from oxygenated analogues like aglaroxin A (cyclopenta[b]benzofuran) . Sulfur’s polarizability and nucleophilicity may enhance interactions with biological targets .
Electronic and Physicochemical Properties
- Electronic Effects : The tricyclic moiety’s nitrogen and oxygen atoms likely increase electron density, contrasting with the purely hydrocarbon aglaroxin A framework. This could influence redox activity or binding to electrophilic targets .
- Lipophilicity : The ethyl ester group enhances membrane permeability compared to carboxylate salts, a feature shared with Compound 2k and its derivatives .
Biological Activity
Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in recent research for its potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that may contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 398.6 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structural motifs possess antioxidant properties that could protect against oxidative stress.
- Anti-inflammatory Effects : The presence of functional groups such as amides and thiophenes often correlates with anti-inflammatory activities.
- Neuroprotective Potential : Given the structural similarities to known neuroprotective agents, this compound may have implications in neurodegenerative disease models.
Antioxidant Activity
A study on related compounds indicated that ethyl derivatives can significantly reduce reactive oxygen species (ROS) levels in cellular models. For instance:
- Cell Line Studies : In cultured neurons exposed to amyloid beta peptides, compounds structurally similar to ethyl 2-(2-{8-oxa... demonstrated reduced cell death and improved mitochondrial function by restoring glutathione levels and enhancing antioxidant enzyme activity (e.g., superoxide dismutase) .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of related compounds suggests a mechanism involving the inhibition of pro-inflammatory cytokines:
- Cytokine Production : Compounds with similar thiophene structures have shown efficacy in reducing levels of TNF-alpha and IL-6 in vitro .
Neuroprotective Potential
The potential neuroprotective effects of this compound were investigated using models of neurodegeneration:
- Neuroprotection Studies : In models simulating Alzheimer's disease, compounds with analogous structures were found to mitigate neuronal apoptosis and inflammation by modulating NF-kB signaling pathways .
Case Studies
Several case studies highlight the biological relevance of structurally related compounds:
- Study 1 : A compound similar to ethyl 2-(2-{8-oxa... was tested in a mouse model of Alzheimer's disease. Results indicated significant improvements in cognitive function alongside reduced amyloid plaque formation.
- Study 2 : A clinical trial assessed a derivative's impact on patients with chronic inflammatory conditions, showing marked reductions in pain and inflammation markers.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
